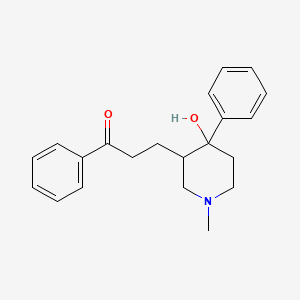
1,2,3-Trimethylthiiren-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethylthiiren-1-ium chloride is an organic compound with the molecular formula C5H9ClS It is a thiirenium ion derivative, characterized by a three-membered ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylthiiren-1-ium chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,3-trimethylthiirane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under mild conditions, with the thiirane ring opening to form the thiirenium ion, which then reacts with the chlorinating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethylthiiren-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiirenium ion back to the corresponding thiirane or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with this compound under mild conditions to form substituted products.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiirane and other sulfur-containing compounds.
Substitution: Various substituted thiirenium derivatives.
Applications De Recherche Scientifique
1,2,3-Trimethylthiiren-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,3-trimethylthiiren-1-ium chloride involves its reactivity as a thiirenium ion. The positively charged sulfur atom can interact with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the thiirenium ion and enhance its reactivity.
Comparaison Avec Des Composés Similaires
1,2,3-Trimethylthiiren-1-ium chloride can be compared with other thiirenium ions and sulfur-containing heterocycles:
Thiirenium Ions: Similar compounds include 1,2-dimethylthiiren-1-ium chloride and 1,3-dimethylthiiren-1-ium chloride. These compounds share similar reactivity but differ in their substitution patterns and stability.
Sulfur-Containing Heterocycles: Compounds like thiophenes and thiazoles also contain sulfur atoms in their ring structures. this compound is unique due to its three-membered ring and the presence of a positively charged sulfur atom.
Propriétés
Numéro CAS |
66486-79-1 |
|---|---|
Formule moléculaire |
C5H9ClS |
Poids moléculaire |
136.64 g/mol |
Nom IUPAC |
1,2,3-trimethylthiiren-1-ium;chloride |
InChI |
InChI=1S/C5H9S.ClH/c1-4-5(2)6(4)3;/h1-3H3;1H/q+1;/p-1 |
Clé InChI |
DWKVTZGPJLKTQU-UHFFFAOYSA-M |
SMILES canonique |
CC1=C([S+]1C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


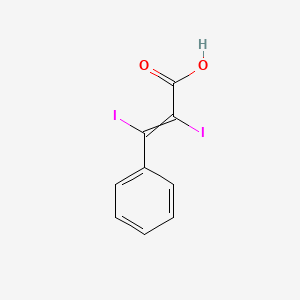
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
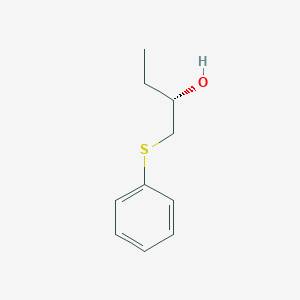
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
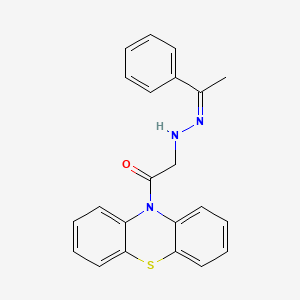
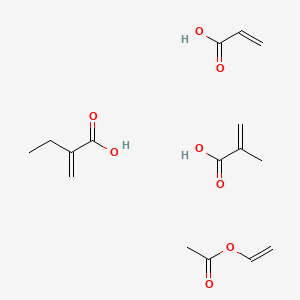
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
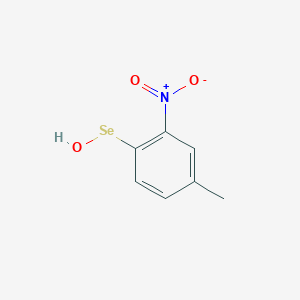
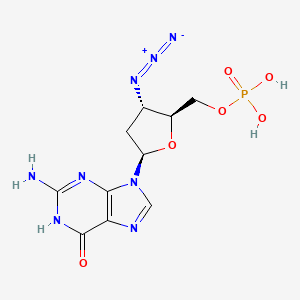
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
